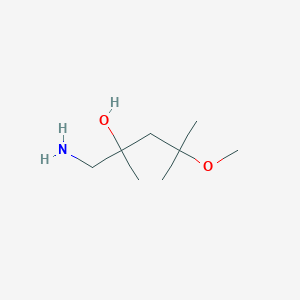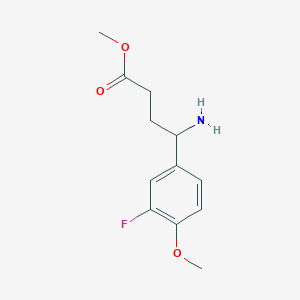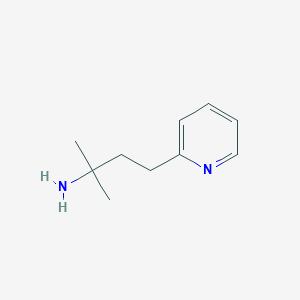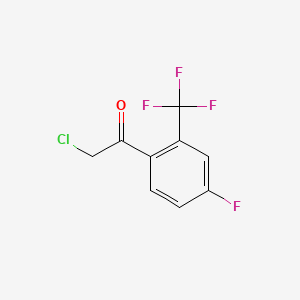
1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a methylamino and ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzaldehyde and methylamine.
Reaction Conditions: The aldehyde group of 4-chloro-3-methoxybenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Formation of the Amino Alcohol: The resulting alcohol is then reacted with methylamine under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing efficient and scalable reducing agents.
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as recrystallization or chromatography to obtain a pure product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to remove the chloro group, forming a simpler structure.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation Products: 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethanone.
Reduction Products: 1-(3-Methoxyphenyl)-2-(methylamino)ethan-1-ol.
Substitution Products: 1-(4-Methoxy-3-methoxyphenyl)-2-(methylamino)ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence signaling pathways related to its functional groups, such as those involving amines and alcohols.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-3-methoxyphenyl)ethan-1-ol: Lacks the methylamino group.
1-(4-Chloro-3-methoxyphenyl)-2-aminoethanol: Lacks the methyl group on the amino moiety.
1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol: Lacks the chloro group.
Uniqueness: 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C10H14ClNO2 |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
1-(4-chloro-3-methoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H14ClNO2/c1-12-6-9(13)7-3-4-8(11)10(5-7)14-2/h3-5,9,12-13H,6H2,1-2H3 |
InChI-Schlüssel |
SQYQNTADADHUGO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=CC(=C(C=C1)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)

![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)




